molecular formula C10H12ClN3OS B1339927 1-(4-Chlorobenzoyl)-2,4-dimethylthiosemicarbazide

1-(4-Chlorobenzoyl)-2,4-dimethylthiosemicarbazide

Cat. No. B1339927
M. Wt: 257.74 g/mol
InChI Key: WCNCAXTXCYEKJR-UHFFFAOYSA-N
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Patent
US04847276

Procedure details

The 1:1 mixture of 1-(4-chlorobenzoyl)-2,4-dimethylthiosemicarbazide and pyridine hydrochloride (3.61 g of mixture) from Example 2 and 1 molar aqueous NaHCO3 (100 ml, 1.00×10-1 mole) were stirred and warmed to reflux. After refluxing for 5 hours the reaction was allowed to cool. It was then placed in a refrigerator for several hours before the precipitate was collected by filtration. The collected material was dried partially by suction before being transferred to a desiccator where it was dried at high vacuum. This affords the desired product as a beige powder: 2.01 g (84%). This was purified by flash chromatography and subsequent crystallization from isopropanol yielding small, slightly yellowish plates: 1.74 g (73%), mp 113°-115° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][N:9]([CH3:14])[C:10]([NH:12][CH3:13])=[S:11])=O)=[CH:4][CH:3]=1.Cl.N1C=CC=CC=1.C([O-])(O)=O.[Na+]>>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]2[N:12]([CH3:13])[C:10](=[S:11])[N:9]([CH3:14])[N:8]=2)=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)NN(C(=S)NC)C)C=C1
Name
Quantity
3.61 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 5 hours the reaction
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WAIT
Type
WAIT
Details
It was then placed in a refrigerator for several hours before the precipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
The collected material was dried partially by suction
CUSTOM
Type
CUSTOM
Details
before being transferred to a desiccator
CUSTOM
Type
CUSTOM
Details
where it was dried at high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1N(C(N(N1)C)=S)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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